molecular formula C22H25N5O B5356307 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Numéro de catalogue: B5356307
Poids moléculaire: 375.5 g/mol
Clé InChI: TVSAADIPTZJIQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MIBE, is a small molecule inhibitor of the transcription factor HIF-1α. HIF-1α is a key regulator of the cellular response to hypoxia, and its inhibition has been shown to have potential therapeutic applications in cancer and other diseases.

Mécanisme D'action

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the PAS-B domain of HIF-1α, preventing its dimerization with the PAS-A domain and subsequent transcriptional activation of hypoxia-responsive genes. This leads to decreased expression of angiogenic factors and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce tumor growth and increase sensitivity to chemotherapy in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is its specificity for HIF-1α, which allows for targeted inhibition of hypoxia-responsive genes. However, its potency and efficacy may vary depending on the specific cancer type and genetic background. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

For research on 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide include further optimization of its structure and pharmacokinetic properties, as well as investigation of its potential use in combination with other cancer therapies. Its potential applications in other hypoxia-related diseases, such as ischemic heart disease and stroke, also warrant further investigation. Additionally, the development of biomarkers for patient selection and monitoring of response to this compound treatment may improve its clinical utility.

Méthodes De Synthèse

The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves several steps, including the formation of an imidazole ring, the coupling of a piperazine moiety, and the attachment of a benzamide group. The final product is obtained through purification and characterization using spectroscopic techniques.

Applications De Recherche Scientifique

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer. HIF-1α is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy. This compound has also been investigated for its potential use in treating other hypoxia-related diseases, such as ischemic heart disease and stroke.

Propriétés

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-25-12-14-27(15-13-25)21-8-6-20(7-9-21)24-22(28)19-4-2-18(3-5-19)16-26-11-10-23-17-26/h2-11,17H,12-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAADIPTZJIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.